6-Nitrophthalide
Overview
Description
6-Nitrophthalide is a compound with the molecular formula C8H5NO4 . It is a fluorescent heterocycle that can be used as a probe for specific inhibition . It is homologous to other fluorescent probes such as fluorescein, nitrobenzene, and nitrophenol .
Synthesis Analysis
6-Nitrophthalide is synthesized from 2-nitrobenzaldehyde via a two-step process, and then reacted with methyl iodide . It has been used in the preparation of 3-bromo-6-nitrophthalide . It undergoes reductive methylation to form 6-dimethylaminophthalide .Molecular Structure Analysis
The molecular weight of 6-Nitrophthalide is 179.13 g/mol . The heterocycle in the molecule is planar within 0.02 Å, and the nitro group plane makes an angle of 10.0 (1)° to it .Chemical Reactions Analysis
In a series of phthalides, bond lengths in the lactone ring can be related to substituent effects . In 6-Nitrophthalide, the nitro group exerts less influence than it does in the homologous 3-nitromethylenephthalide .Physical And Chemical Properties Analysis
6-Nitrophthalide has a molecular weight of 179.13 g/mol . The compound is planar within 0.02 Å, and the nitro group plane makes an angle of 10.0 (1)° to it .Scientific Research Applications
Sensing Applications
Fluorescence Sensing : 6-Nitrophthalide derivatives have shown potential in sensing applications. For instance, coordination polymers based on carboxyphenoxyphthalate, a related compound, have been used to sense nitrobenzene at ppm concentrations via fluorescence methods (Wang et al., 2015). Similarly, lanthanide organic frameworks have been developed for luminescence sensing of nitroaromatic compounds with high selectivity, demonstrating the potential of phthalide derivatives in sensitive detection applications (Sun et al., 2017).
Fluorescent Probes and Imaging : Phthalocyanine derivatives, closely related to phthalides, have been used as fluorescent labels for imaging solid tumors, indicating the possible applications of 6-Nitrophthalide in biomedical imaging (Lobo et al., 2016). Additionally, fluorescent probes based on naphthalimides, structurally similar to phthalides, have been utilized for sensitive detection and imaging of hydrazine in living cells (Chen et al., 2017).
Synthetic Applications
Intermediate in Organic Synthesis : 6-Nitrophthalide and its derivatives have been used as intermediates in organic synthesis. For instance, they have been involved in the synthesis of novel N, N,1,1-Tetramethyl-isobenzofuranamines (Stanetty et al., 1993) and in the preparation of various naphthalene derivatives (Rangnekar & Shenoy, 1987). These studies indicate the versatility of 6-Nitrophthalide as a chemical building block.
- material science, such as in the formation of carbon-carbon bonds (Fossey & Richards, 2004). This suggests that 6-Nitrophthalide could potentially be used in similar applications, showcasing its utility in advanced material synthesis and catalytic processes.
Miscellaneous Applications
- Environmental and Biological Studies : Compounds structurally related to 6-Nitrophthalide have been used in environmental and biological studies. For example, a study on oxidative stress in rat brains used nitronaphthalenes, indicating the potential for 6-Nitrophthalide in neurochemical research (Tsunoda et al., 2008). Additionally, naphthalene derivatives have been employed in inorganic analysis as reagents for the fluorimetric detection of metals, suggesting similar possible uses for 6-Nitrophthalide in analytical chemistry (Anderson et al., 1958).
Safety And Hazards
6-Nitrophthalide is considered a moderate hazard . It is advised to control personal contact by wearing protective clothing and to prevent spillage from entering drains or water courses . It is also recommended to recover the product wherever possible .
Relevant Papers The paper titled “6-Nitrophthalide” published in Acta Crystallographica Section C provides detailed information about the structure and properties of 6-Nitrophthalide . Another paper titled “6-Nitrophthalide - Bradley - 1997 - Wiley Online Library” also provides valuable information about this compound .
properties
IUPAC Name |
6-nitro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGZXAHUPFXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870684 | |
Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrophthalide | |
CAS RN |
610-93-5 | |
Record name | 6-Nitrophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitrophthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 610-93-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11332 | |
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Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitro-3H-isobenzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Nitrophthalide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QB7T32YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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